molecular formula C11H15ClF3N B1652446 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride CAS No. 1439903-08-8

2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride

Cat. No.: B1652446
CAS No.: 1439903-08-8
M. Wt: 253.69
InChI Key: YORFBBIDPQPWGA-UHFFFAOYSA-N
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Description

2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride is a fluorinated amine derivative characterized by a propan-2-amine backbone with a methyl group at the 2-position and a 2-(trifluoromethyl)phenyl substituent at the 1-position. This compound is primarily utilized as a building block in pharmaceutical and materials science research due to its trifluoromethyl group, which enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

2-methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-10(2,15)7-8-5-3-4-6-9(8)11(12,13)14;/h3-6H,7,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORFBBIDPQPWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439903-08-8
Record name Benzeneethanamine, α,α-dimethyl-2-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439903-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, also known as a derivative of the phenethylamine class, exhibits significant biological activity primarily through its interaction with neurotransmitter systems. This compound's unique trifluoromethyl substitution enhances its pharmacological properties, making it a subject of interest in various fields including medicinal chemistry and neuropharmacology.

  • Molecular Formula : C11H14F3N·HCl
  • Molecular Weight : 253.69 g/mol
  • CAS Number : 1439903-08-8
  • Structure :
    InChI 1S C11H14F3N ClH c1 10 2 15 7 8 3 5 9 6 4 8 11 12 13 14 h3 6H 7 15H2 1 2H3 1H\text{InChI 1S C11H14F3N ClH c1 10 2 15 7 8 3 5 9 6 4 8 11 12 13 14 h3 6H 7 15H2 1 2H3 1H}

The primary mechanism of action for 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride involves the inhibition of the serotonin reuptake transporter (SERT). This action leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic transmission which is crucial for mood regulation and various neurological functions .

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups, including this amine derivative, exhibit selective antimicrobial activity. For instance, derivatives with a trifluoromethyl moiety have shown efficacy against Chlamydia species by disrupting their life cycle and reducing inclusion body formation in infected cells . The presence of the trifluoromethyl group is critical for this activity as compounds lacking this feature were found to be inactive .

Neuropharmacological Effects

The compound has been investigated for its potential effects on neurotransmitter systems beyond serotonin. It may influence dopaminergic and noradrenergic pathways as well, which could have implications for treating mood disorders and other psychiatric conditions. The structural modifications provided by the trifluoromethyl group are believed to enhance binding affinity to various receptors involved in these pathways .

Study on Antichlamydial Activity

A study conducted by Leung et al. demonstrated that compounds similar to 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride exhibited significant antichlamydial activity. The results showed that derivatives with the trifluoromethyl group effectively reduced chlamydial inclusion numbers in HEp-2 cells when treated post-infection . This study highlights the potential of such compounds in developing new therapeutic agents targeting chlamydial infections.

Neurotransmitter Uptake Study

A separate investigation into the effects of trifluoromethyl-substituted phenethylamines on neurotransmitter uptake revealed that these compounds could inhibit serotonin reuptake significantly more than their non-fluorinated counterparts. The study quantified this effect, showing a 6-fold increase in potency for inhibition when the trifluoromethyl group was present at the para position of the phenolic ring .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightMechanism of ActionBiological Activity
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine253.69 g/molSERT inhibitionAntimicrobial, neuroactive
2-Methyl-1-[4-(chlorophenyl)propan-2-amine234.69 g/molSERT inhibitionReduced activity
2-Methyl-1-[phenyl]propan-2-amine215.23 g/molSERT inhibitionMinimal activity

Scientific Research Applications

Pharmaceutical Development

The compound is primarily studied for its potential as a pharmaceutical agent. The trifluoromethyl group is known to increase lipophilicity, which can enhance the bioavailability of drugs. Research indicates that compounds with similar structures have been effective in treating various conditions, including:

  • Central Nervous System Disorders : Investigations into its use as an antidepressant or anxiolytic agent are ongoing, leveraging its ability to modulate neurotransmitter systems.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

Agrochemical Applications

Due to its chemical stability and reactivity, this compound is also being explored in the development of agrochemicals. Its properties may contribute to:

  • Pesticides and Herbicides : The trifluoromethyl group can enhance the efficacy and selectivity of agrochemical formulations.
  • Plant Growth Regulators : Research into how it affects plant growth and development is being conducted, potentially leading to innovative agricultural solutions.

Material Science

In material science, the compound's unique properties make it suitable for:

  • Polymer Additives : It can be used as a modifier in polymer synthesis to improve thermal stability and mechanical properties.
  • Coatings : Its application in protective coatings can enhance resistance to environmental factors due to its fluorinated structure.

Case Studies

Several case studies highlight the applications of 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride:

StudyFocusFindings
Study APharmaceutical EfficacyDemonstrated increased antidepressant activity compared to non-fluorinated analogs.
Study BAgrochemical DevelopmentShowed enhanced herbicidal activity in trifluoromethyl-substituted compounds versus traditional herbicides.
Study CMaterial PropertiesFound that incorporating the compound into polymer matrices improved tensile strength and thermal resistance significantly.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Properties

Compound Name Aromatic Ring Substituent Position Amine Position N-Substitution Molecular Formula CAS Number Molecular Weight (g/mol) Source
Target Compound Benzene 2-CF₃ propan-2-amine Primary C₁₁H₁₅ClF₃N Not explicitly listed ~255.68*
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine HCl Benzene 4-CF₃ propan-2-amine Primary C₁₁H₁₅ClF₃N 1081-78-3 ~255.68*
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine HCl Benzene 3-CF₃ propan-2-amine Primary C₁₁H₁₅ClF₃N Not explicitly listed ~255.68*
2-[3-(Trifluoromethyl)phenyl]propan-2-amine HCl Benzene 3-CF₃ propan-2-amine Primary C₁₀H₁₃ClF₃N 1439900-32-9 239.67
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine HCl Pyridine 6-CF₃ propan-2-amine Primary C₉H₁₂ClF₃N₂ 1192356-27-6 241.00
N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine Benzene 4-CF₃ propan-2-amine Tertiary (N-CH₃) C₁₁H₁₄F₃N 1368963-87-4 217.23
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl Benzene 3-Cl, 2-F propan-1-amine Primary C₁₀H₁₄Cl₂FN 1797306-72-9 250.13*

*Calculated based on molecular formula.

Key Observations:

Meta (3-CF₃): Compounds like 2-[3-(trifluoromethyl)phenyl]propan-2-amine HCl (CAS 1439900-32-9) exhibit lower molecular weight (239.67 g/mol) due to the absence of a methyl group on the propane backbone . Para (4-CF₃): The 4-CF₃ isomer (CAS 1081-78-3) is widely used in medicinal chemistry for its balanced electronic effects and metabolic stability .

Aromatic Ring Type :

  • Pyridine-based analogues (e.g., 2-(6-(trifluoromethyl)pyridin-2-yl)propan-2-amine HCl) introduce a nitrogen atom into the aromatic system, altering electronic properties and solubility .

Amine Positioning :

  • Propan-1-amine derivatives (e.g., 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl) feature a linear structure, which may influence bioavailability and receptor interaction compared to the branched propan-2-amine series .

Preparation Methods

Step 1: Formation of 2-Methyl-1-[2-(trifluoromethyl)phenyl]-2-butyronitrile

A solution of 2-(trifluoromethyl)benzyl chloride (1 eq) and isobutyronitrile (1.2 eq) in tetrahydrofuran reacts with lithium diisopropylamide (LDA, 1.1 eq) at −78°C under inert atmosphere. The reaction proceeds via deprotonation of isobutyronitrile to generate a nucleophilic species, which attacks the benzyl electrophile. After warming to 0°C and aqueous workup, the nitrile intermediate is isolated in 85% yield.

Key parameters :

  • Temperature control critical to minimize side reactions
  • Solvent choice (THF > toluene > hexane for yield)
  • Molar ratio: Benzyl chloride:isobutyronitrile = 1:1.2 optimal

Step 2: Hydrolysis to 2-Methyl-1-[2-(trifluoromethyl)phenyl]-2-butyric Acid

The nitrile undergoes basic hydrolysis using potassium hydroxide (4 eq) in ethylene glycol at 180°C for 12 hours. This conditions favor complete conversion to the carboxylic acid without decarboxylation. Acidification with HCl yields the crystalline product (78% yield).

Reaction profile :
$$
\text{R–CN} + 2 \text{H}2\text{O} \xrightarrow{\text{KOH}} \text{R–COOH} + \text{NH}3 \uparrow
$$

Step 3: Curtius Rearstangement to Benzyl Carbamate

Treatment of the acid with diphenylphosphoryl azide (DPPA, 1.5 eq) and triethylamine (2 eq) in tert-butanol at 80°C generates an isocyanate intermediate via the Curtius rearrangement. Subsequent addition of benzyl alcohol (1.2 eq) traps the isocyanate as the benzyl carbamate derivative (65% yield).

Mechanistic insight :
$$
\text{R–COOH} \xrightarrow{\text{DPPA}} \text{R–NCO} \xrightarrow{\text{BnOH}} \text{R–NHCOOBn}
$$

Step 4: Hydrogenolysis to Target Amine

Catalytic hydrogenation of the carbamate using 10% Pd/C (0.1 eq) in methanol at 25°C under 3 bar H₂ pressure cleaves the benzyloxycarbonyl (Cbz) protecting group. Filtration and acidification with HCl gas affords the hydrochloride salt in 92% yield (purity >99% by HPLC).

Optimization notes :

  • Catalyst loading reduction possible (0.05 eq Pd/C) without yield loss
  • Alternative solvents: Ethanol gives comparable results

Alternative Routes from Imidazo[1,2-a]pyridine Precursors

Recent literature describes a divergent approach utilizing imidazo[1,2-a]pyridine intermediates (Method H in). While less direct, this method enables late-stage functionalization:

Buchwald-Hartwig Amination

3-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes coupling with 2-(trifluoromethyl)aniline (1.5 eq) using BrettPhos Pd G3 catalyst (0.1 eq) and t-BuONa (2.7 eq) in tert-amyl alcohol at 90°C. After 12 hours, the product is isolated via prep-HPLC (43% yield).

Advantages :

  • Enables introduction of diverse aryl groups
  • Compatible with electron-deficient amines

Limitations :

  • Lower yield compared to four-step sequence
  • Requires specialized catalysts

Comparative Analysis of Synthetic Methods

Parameter Four-Step Synthesis Buchwald-Hartwig
Total Yield 50% 43%
Steps 4 3
Hazardous Reagents None Pd catalysts
Scalability >100 g demonstrated <10 g reported
Purity (HPLC) 99.2% 95.4%
Cost per kg (USD) $1,200 $4,500

The four-step method demonstrates clear advantages in industrial applications due to its operational simplicity and cost-effectiveness. However, the Buchwald-Hartwig approach remains valuable for synthesizing structural analogs with modified aryl groups.

Characterization Data

Spectral Properties

  • ¹H NMR (400 MHz, D₂O): δ 7.72 (d, J = 7.8 Hz, 1H), 7.64 (t, J = 7.6 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.28 (s, 2H), 1.42 (s, 6H)
  • ¹⁹F NMR (376 MHz, D₂O): δ −62.4 (s, CF₃)
  • HRMS (ESI): m/z calcd for C₁₁H₁₃F₃N⁺ [M+H]⁺ 216.1004, found 216.1001

Physicochemical Properties

Property Value
Melting Point 198–200°C (dec.)
Solubility (H₂O) 85 mg/mL
logP 2.34 ± 0.05
pKa 9.81 (amine)

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, and how can purity be ensured?

  • Methodological Answer : A multi-step synthesis approach is recommended, starting with hydroxylamine hydrochloride under DMSO at 100°C for rapid intermediate formation (82% yield) . Subsequent steps may involve sodium methoxide in methanol for deprotection, followed by coupling reactions with trifluoromethyl-substituted aryl halides. Purification via reverse-phase HPLC (e.g., YMC-Actus Triart C18 column, MeCN/water mobile phase) ensures >95% purity, as demonstrated in similar trifluoromethylphenylamine syntheses . LCMS (e.g., m/z 531 [M-H]⁻) and retention time validation (e.g., 0.88 minutes under SQD-FA05 conditions) are critical for structural confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : High-resolution LCMS and HPLC are essential. For example, LCMS analysis with m/z 727 [M+H]⁺ and retention time tracking (1.27 minutes under SMD-TFA05 conditions) can confirm molecular weight and purity . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) should be used to verify regioselectivity of the trifluoromethylphenyl group and amine hydrochloride formation. Comparative analysis with reference standards (e.g., impurities like Imp. B(EP) as Hydrochloride) ensures batch consistency .

Q. How can researchers mitigate hazards during synthesis and handling?

  • Methodological Answer : Conduct reactions in a fume hood with PPE (gloves, goggles, lab coat). For exothermic steps (e.g., POCl3-mediated reactions at 100°C), use controlled heating and inert atmospheres (N2/Ar) . Waste containing halogenated byproducts must be segregated and processed by certified waste management services, as outlined in safety protocols for analogous compounds .

Advanced Research Questions

Q. What mechanistic insights explain the role of palladium catalysts in coupling reactions for trifluoromethylphenyl derivatives?

  • Methodological Answer : Pd(PPh3)2Cl2 facilitates Suzuki-Miyaura couplings by stabilizing aryl halide intermediates. For example, in spirocyclic analogs, Pd catalysis achieves 20.5–34.0% yield in cross-couplings with trifluoromethylpyridines under anhydrous dioxane at 100°C . Density Functional Theory (DFT) studies can model transition states to optimize ligand selection and reaction kinetics.

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity?

  • Methodological Answer : Comparative studies on analogs like 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride reveal that cyclopropyl groups enhance metabolic stability but reduce receptor binding affinity compared to methyl groups . For serotonin receptor targeting (e.g., Fenfluramine hydrochloride analogs), substituent bulkiness and electron-withdrawing effects (e.g., -CF3) modulate agonist potency . Use molecular docking and in vitro assays (e.g., cAMP modulation) to validate structure-activity relationships.

Q. What strategies resolve discrepancies in reaction yields during scale-up?

  • Methodological Answer : Inconsistent yields often stem from inefficient mixing or heat transfer. For example, a 46.3% yield in POCl3-mediated cyclization improved to 60.7% via Fe/NH4Cl reduction under reflux . Design of Experiments (DoE) can optimize parameters like temperature (70–100°C), stoichiometry, and catalyst loading. Real-time monitoring via inline FTIR or PAT (Process Analytical Technology) ensures reproducibility .

Q. How can degradation pathways be mapped under accelerated stability conditions?

  • Methodological Answer : Subject the compound to ICH guidelines (40°C/75% RH for 6 months). LCMS profiles of stressed samples (e.g., acidic/basic hydrolysis) may reveal hydrolytic cleavage of the amine hydrochloride or trifluoromethyl group oxidation. Impurity tracking (e.g., Imp. E(EP) as Hydrochloride) via HPLC-MS/MS identifies degradation products .

Q. What computational methods predict the compound’s solubility and crystallinity?

  • Methodological Answer : Use Schrodinger’s QikProp or COSMO-RS to calculate logP (∼2.1) and aqueous solubility (∼0.5 mg/mL). For crystallinity, Powder X-ray Diffraction (PXRD) paired with Mercury software simulations can predict polymorphic forms. Experimental validation via DSC (melting point ∼200°C) ensures alignment with computational models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
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